Cas no 3782-66-9 (5-chloro-2,4-difluorobenzene-1-sulfonyl fluoride)

5-Chloro-2,4-difluorobenzene-1-sulfonyl fluoride is a highly reactive sulfonyl fluoride derivative, primarily employed as a key intermediate in organic synthesis and pharmaceutical applications. Its distinct structure, featuring chloro and fluoro substituents, enhances electrophilic reactivity, making it valuable for selective sulfonylation reactions. The compound’s stability under controlled conditions ensures consistent performance in coupling and functionalization processes. Its utility extends to the development of sulfonamide-based compounds, where precise reactivity is critical. The presence of halogen atoms further facilitates downstream modifications, offering versatility in medicinal chemistry and material science applications. Proper handling is essential due to its moisture sensitivity and potential reactivity with nucleophiles.
5-chloro-2,4-difluorobenzene-1-sulfonyl fluoride structure
3782-66-9 structure
Product Name:5-chloro-2,4-difluorobenzene-1-sulfonyl fluoride
CAS No:3782-66-9
MF:C6H2ClF3O2S
MW:230.592090129852
MDL:MFCD22192519
CID:1486567
PubChem ID:15155970
Update Time:2025-05-19

5-chloro-2,4-difluorobenzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonyl fluoride, 5-chloro-2,4-difluoro-
    • 5-Chlor-2.4-difluor-benzolsulfonsaeure-fluorid
    • 2,4-Difluor-5-chlor-benzolsulfofluorid
    • 5-chloro-2,4-difluorobenzene-1-sulfonyl fluoride
    • EN300-23903835
    • 3782-66-9
    • AKOS037478178
    • SCHEMBL11166520
    • MDL: MFCD22192519
    • Inchi: 1S/C6H2ClF3O2S/c7-3-1-6(13(10,11)12)5(9)2-4(3)8/h1-2H
    • InChI Key: IZTXDEZRLVGMPY-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(C(=C1)S(=O)(=O)F)F)F

Computed Properties

  • Exact Mass: 229.94200
  • Monoisotopic Mass: 229.9416127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • PSA: 42.52000
  • LogP: 3.35720

5-chloro-2,4-difluorobenzene-1-sulfonyl fluoride Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

5-chloro-2,4-difluorobenzene-1-sulfonyl fluoride Pricemore >>

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Additional information on 5-chloro-2,4-difluorobenzene-1-sulfonyl fluoride

Introduction to 5-chloro-2,4-difluorobenzene-1-sulfonyl fluoride (CAS No. 3782-66-9)

5-chloro-2,4-difluorobenzene-1-sulfonyl fluoride, identified by its Chemical Abstracts Service (CAS) number 3782-66-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their versatile reactivity and utility in synthetic chemistry. The presence of both chlorine and fluorine substituents on the benzene ring enhances its chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

The structure of 5-chloro-2,4-difluorobenzene-1-sulfonyl fluoride consists of a benzene ring substituted with a chlorine atom at the 5-position and two fluorine atoms at the 2- and 4-positions, with a sulfonyl fluoride group (-SO₂F) attached to the 1-position. This unique arrangement imparts distinct electronic and steric properties that make it particularly useful in cross-coupling reactions, sulfonamide synthesis, and as a precursor for biologically active compounds.

In recent years, the demand for high-purity intermediates in drug discovery has led to increased interest in compounds like 5-chloro-2,4-difluorobenzene-1-sulfonyl fluoride. Its ability to serve as a building block for more complex scaffolds has been leveraged in the development of novel therapeutic agents. For instance, sulfonyl fluorides are known to participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of intricate molecular architectures.

One of the most compelling aspects of 5-chloro-2,4-difluorobenzene-1-sulfonyl fluoride is its role in the synthesis of sulfonamides, which are a major class of pharmaceuticals with broad-spectrum biological activity. The sulfonyl group is a key pharmacophore in many drugs, including antibiotics, anti-inflammatory agents, and antiviral compounds. By serving as a precursor to sulfonamides, 5-chloro-2,4-difluorobenzene-1-sulfonyl fluoride contributes directly to the discovery and development of new medications.

Recent advancements in synthetic methodologies have further highlighted the importance of 5-chloro-2,4-difluorobenzene-1-sulfonyl fluoride. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been employed to introduce aryl groups or other heterocycles onto the benzene ring. These transformations have enabled the creation of structurally diverse derivatives with potential therapeutic applications.

The fluorine atoms in 5-chloro-2,4-difluorobenzene-1-sulfonyl fluoride play a crucial role in modulating the pharmacokinetic properties of derived compounds. Fluorine substitution is well-known to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity. These effects are particularly valuable in drug design, where optimizing these parameters can lead to more effective and durable therapeutic outcomes.

Moreover, the chlorine substituent provides an additional handle for further functionalization through nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows chemists to introduce various groups at specific positions on the benzene ring, enabling fine-tuning of molecular properties. Such flexibility is essential for developing lead compounds that meet stringent pharmacological requirements.

Industrial-scale production of 5-chloro-2,4-difluorobenzene-1-sulfonyl fluoride requires careful optimization to ensure high yield and purity. Modern synthetic routes often involve multi-step processes that incorporate advanced catalytic systems and green chemistry principles. These approaches not only improve efficiency but also minimize waste generation, aligning with global sustainability goals.

The applications of 5-chloro-2,4-difluorobenzene-1-sulfonyl fluoride extend beyond pharmaceuticals into agrochemicals. Sulfonyl fluorides are frequently used in the synthesis of herbicides and pesticides due to their efficacy and environmental compatibility. By serving as key intermediates in these products, 5-chloro-2,4-difluorobenzene-1-sulfonyl fluoride contributes to agricultural innovation and food security.

Research into novel derivatives of 5-chloro-2,4-difluorobenzene-1-sulfonyl fluoride continues to be an active area of investigation. Computational modeling and high-throughput screening techniques have accelerated the discovery process by allowing rapid evaluation of molecular structures. These tools have helped identify promising candidates for further experimental validation.

The safety profile of 5-chloro-2,4-difluorobenzene-1-sulfonyl fluoride is another critical consideration in its application. While it is not classified as hazardous under normal conditions, appropriate handling procedures must be followed to ensure worker safety. Storage should be conducted in cool, dry environments away from incompatible substances such as strong bases or oxidizing agents.

In conclusion,5-chloro-2,4-difluorobenzene-1-sulfonyl fluoride (CAS No. 3782-66-9) is a multifaceted compound with significant utility in pharmaceutical and agrochemical research. Its structural features enable diverse synthetic transformations that contribute to drug discovery efforts worldwide. As research progresses,5-chloro-2,4-difluorobenzene-1-sulfonylfluoride will undoubtedly continue to play a pivotal role in developing innovative solutions across multiple industries.

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